molecular formula C18H16N2O2S B11488503 2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide

2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide

Cat. No.: B11488503
M. Wt: 324.4 g/mol
InChI Key: DYEOQRDTBKASKV-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide is a chemical compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a methoxy group, and a methylsulfanyl group attached to a benzamide core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-methylsulfanylbenzoic acid with quinoline-6-amine under specific reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like Pd/C for reduction reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its unique structure, it is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

2-Methoxy-4-methylsulfanyl-N-quinolin-6-yl-benzamide can be compared with other similar compounds, such as:

    2-Methoxy-4-methylsulfanyl-N-quinolin-4-yl-benzamide: This compound has a similar structure but with the quinoline moiety attached at a different position, which may affect its biological activity and chemical reactivity.

    2-Methoxy-4-methylsulfanyl-N-quinolin-8-yl-benzamide: Another structural isomer with the quinoline moiety attached at the 8-position, potentially leading to different pharmacological properties.

    2-Methoxy-4-methylsulfanyl-N-pyridin-6-yl-benzamide: This compound has a pyridine moiety instead of a quinoline moiety, which may result in different binding affinities and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and methylsulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-quinolin-6-ylbenzamide

InChI

InChI=1S/C18H16N2O2S/c1-22-17-11-14(23-2)6-7-15(17)18(21)20-13-5-8-16-12(10-13)4-3-9-19-16/h3-11H,1-2H3,(H,20,21)

InChI Key

DYEOQRDTBKASKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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